REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[I:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][C:18]=1[CH3:19])[NH2:15]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([CH3:19])=[C:12]([I:11])[CH:13]=1)=[O:7]
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Name
|
|
Quantity
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10.9 mL
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)O)C=CN1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(N)C=CC1C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
|
the solvent was removed under vacuum
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane (150 ml)
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Type
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WASH
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Details
|
The solution was washed with water (3×100 ml) and brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulphate)
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Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica eluting with ethyl acetate/cyclohexane (40:60)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)C)I)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |